Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of a bromine atom at the 8th position and a methyl ester group at the 3rd position of the imidazo[1,5-a]pyridine core makes it a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the cyclization and subsequent bromination to form the desired product . The reaction conditions are generally mild and do not require the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis often involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can be further functionalized through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) can be used.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while cyclization reactions can produce fused polycyclic compounds.
Scientific Research Applications
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, some imidazo[1,5-a]pyridine derivatives have been shown to inhibit enzymes such as glutamine synthetase, which plays a crucial role in cellular metabolism . The bromine atom and the ester group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridine compounds with a slightly different ring fusion pattern.
8-Bromoimidazo[1,2-a]pyridine: Similar to Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate but lacks the ester group at the 3rd position.
Uniqueness: this compound is unique due to its specific substitution pattern, which includes both a bromine atom and a methyl ester group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3 |
InChI Key |
CBOKWSFQVDWHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2Br |
Origin of Product |
United States |
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